Diethyl 2,2-dihexylmalonate

Description

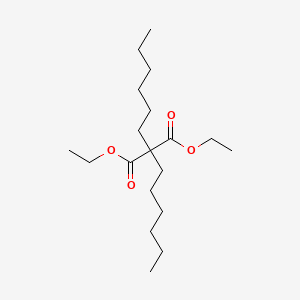

Diethyl 2,2-dihexylmalonate (hypothetical structure: (C₂H₅O)₂C(C₆H₁₃)₂CO₂C₂H₅) is a malonate ester derivative featuring two hexyl groups on the central carbon and ethyl ester groups. Malonate esters are widely used as intermediates in organic synthesis, particularly in the malonic ester synthesis, where their α-hydrogens are reactive for alkylation or condensation reactions . The hexyl substituents in this compound likely confer enhanced hydrophobicity and steric effects compared to shorter-chain analogs.

Properties

CAS No. |

54662-34-9 |

|---|---|

Molecular Formula |

C19H36O4 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

diethyl 2,2-dihexylpropanedioate |

InChI |

InChI=1S/C19H36O4/c1-5-9-11-13-15-19(17(20)22-7-3,18(21)23-8-4)16-14-12-10-6-2/h5-16H2,1-4H3 |

InChI Key |

PWSLBMVNVSADMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCCC)(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Malonate Esters

*Hypothetical data inferred from structural analogs.

Key Observations:

Molecular Weight and Hydrophobicity: Longer alkyl chains (hexyl vs. methyl/ethyl) significantly increase molecular weight and hydrophobicity. This reduces solubility in polar solvents like water and enhances compatibility with nonpolar media . Example: Dimethyl malonate (132.1 g/mol) is miscible in water, whereas this compound (calculated 398.58 g/mol) would exhibit negligible aqueous solubility.

Reactivity :

- The α-hydrogens in malonate esters are critical for nucleophilic reactions. Bulky hexyl groups may sterically hinder these reactions compared to smaller substituents in dimethyl or diethyl malonates .

- Diethyl bis(hydroxymethyl)malonate (CAS 14002-73-4), with hydroxymethyl groups, demonstrates reactivity in forming cyclic acetals, a property less likely in hexyl-substituted analogs .

Applications: Dimethyl/diethyl malonates: Used in pharmaceuticals, agrochemicals, and fragrances due to their volatility and reactivity . Diethyl 2-ethoxymalonate (CAS 37555-99-0): Employed as a specialized reagent in laboratory settings, suggesting that substituent modifications tailor malonates for niche synthetic roles . this compound: Potential applications in polymer plasticizers or hydrophobic coatings due to its long alkyl chains.

Q & A

Q. What are the standard synthetic routes for Diethyl 2,2-dihexylmalonate, and how can reaction efficiency be optimized?

this compound is typically synthesized via alkylation of diethyl malonate derivatives. A common approach involves reacting diethyl malonate with hexyl halides under basic conditions (e.g., using K₂CO₃ or LiHMDS). Optimization includes controlling stoichiometry, temperature (e.g., reflux in toluene at 110°C), and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed esterification). Monitoring reaction progress via thin-layer chromatography (TLC) or ¹H NMR to track the disappearance of starting materials ensures yield maximization .

Q. How is the purity and structural integrity of this compound validated?

Purity is confirmed using gas chromatography (GC) or high-performance liquid chromatography (HPLC), while structural verification employs spectroscopic techniques:

- ¹H/¹³C NMR : Characteristic signals include ethyl ester protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) and hexyl chain resonances (δ ~0.8–1.6 ppm).

- Mass Spectrometry : Electron ionization (EI-MS) should display molecular ion peaks at m/z corresponding to the molecular formula C₁₉H₃₆O₄ (e.g., [M]⁺ at m/z 340.25).

- FT-IR : Ester carbonyl stretches (~1740 cm⁻¹) and C-O-C vibrations (~1200 cm⁻¹) are key markers .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in crystallographic data during structural refinement?

X-ray crystallography using programs like SHELXL is critical. Challenges such as twinning or disordered solvent molecules require iterative refinement cycles with adjusted weighting schemes and constraints. For example, hydrogen bonding networks (e.g., O–H···O interactions in hindered phenol derivatives) must be validated against Fourier difference maps. Contradictions in thermal parameters or occupancy factors are resolved by testing alternative models and validating against Rint and wR2 values .

Q. How can reaction mechanisms involving this compound in olefin metathesis be investigated?

Ring-closing metathesis (RCM) kinetics are studied via ¹H NMR to monitor vinylic proton consumption (e.g., δ ~5.2–5.8 ppm). For example, in benzotrifluoride solvent, ruthenium catalysts (e.g., Grubbs II) show faster turnover due to enhanced solubility. Reaction rates (A/A₀ vs. time) are quantified to determine activation parameters (Δ‡H, Δ‡S) and compare solvent effects (e.g., dichloromethane vs. benzotrifluoride) .

Q. What experimental designs are effective for studying antioxidant properties in this compound derivatives?

Derivatives with hindered phenol groups (e.g., 3,5-di-tert-butyl-4-hydroxybenzyl substituents) are evaluated using:

- DPPH Assay : Measures radical scavenging activity via UV-Vis absorbance decay at 517 nm.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability under oxidative conditions.

- Crystallographic Analysis : Hydrogen-bonded dimer formation (e.g., R₂²(20) motifs) correlates with antioxidant efficacy by stabilizing radical intermediates .

Q. How can computational modeling complement experimental data for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps, to explain reactivity in nucleophilic acyl substitutions. Molecular dynamics simulations model solvent interactions, aiding in predicting solubility and aggregation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.